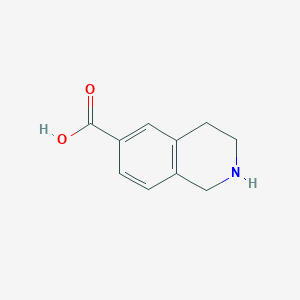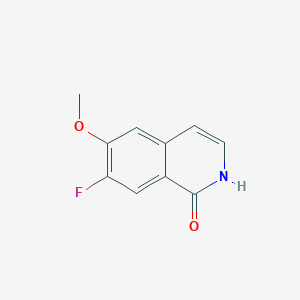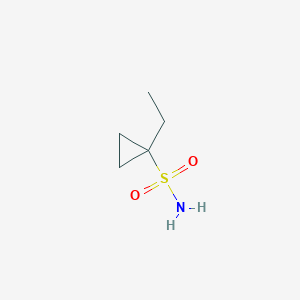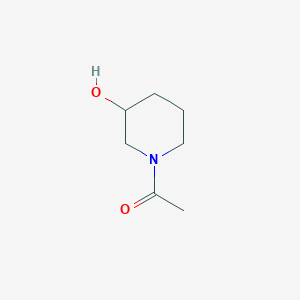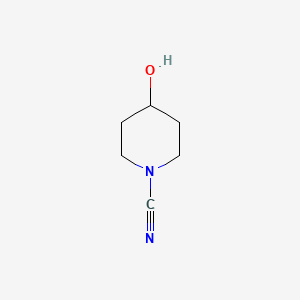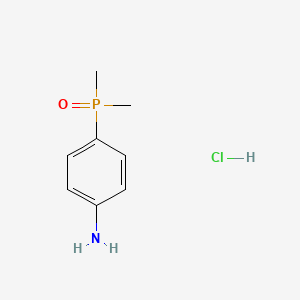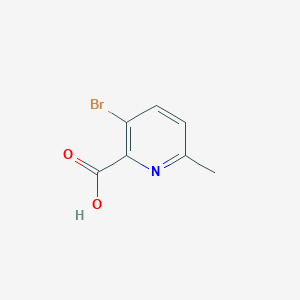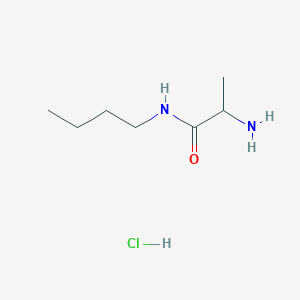
2-Amino-N-butylpropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of N-protected amino acids and the formation of amides under specific conditions. For example, the synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is achieved through a one-pot synthesis where the amino acid hydrochloride is protected and activated by a Vilsmeier reagent . This suggests that a similar approach could potentially be applied to the synthesis of 2-Amino-N-butylpropanamide hydrochloride, using appropriate protecting groups and activation methods.
Molecular Structure Analysis
While the molecular structure of 2-Amino-N-butylpropanamide hydrochloride is not explicitly described in the papers, the structure of related compounds can be inferred. For instance, aromatic polyamides with complex molecular structures have been synthesized, indicating that the molecular structure of 2-Amino-N-butylpropanamide hydrochloride could be analyzed using similar techniques such as NMR spectroscopy or X-ray crystallography to determine its configuration and conformation .
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Amino-N-butylpropanamide hydrochloride, but they do mention the reactivity of similar compounds. For example, 2-Phenylisopropyl and t-butyl trichloroacetamidates are used for the esterification of N-protected amino acids . This implies that 2-Amino-N-butylpropanamide hydrochloride may also undergo reactions such as esterification or amidation under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-butylpropanamide hydrochloride can be speculated based on the properties of similar compounds. Polyamides derived from aromatic amino compounds and dicarboxylic acids exhibit solubility in organic solvents, thermal stability, and specific mechanical properties . Therefore, it is reasonable to assume that 2-Amino-N-butylpropanamide hydrochloride may also possess solubility in common organic solvents, have a certain degree of thermal stability, and exhibit particular mechanical properties, which would need to be empirically determined.
科学的研究の応用
Synthesis of Chiral Monomers and Polyamides
Research by Gómez, Orgueira, and Varela (2003) details the synthesis of a chiral monomer precursor for AABB-type stereoregular polyamide from derivatives of L-glutamic acid and L-alanine. This study highlights the potential of such compounds in the development of new polymeric materials with specific stereochemical configurations (R. V. Gómez, H. Orgueira, O. Varela, 2003).
Development of Anticancer Agents
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines. This research indicates the potential of these compounds in designing new anticancer agents, demonstrating significant cytotoxicity in specific cancer types (Vivek Kumar et al., 2009).
Biodegradable Polyesteramides
Fan, Kobayashi, and Kise (2000) focused on the synthesis of polyesteramides containing peptide linkages from amino acids. Their study suggests the biodegradability of these polymers, which could have applications in agriculture or biomedicine, highlighting the versatility of amino acid derivatives in creating environmentally friendly materials (Yujiang Fan, Masami Kobayashi, H. Kise, 2000).
Corrosion Inhibitors
Gómez et al. (2005) conducted a theoretical study on amino acid compounds as corrosion inhibitors. Their findings demonstrate the potential of such compounds in protecting metals from corrosion, providing a basis for developing more effective and environmentally friendly corrosion inhibitors (B. Gómez et al., 2005).
Antimicrobial and Antifungal Applications
Tengler et al. (2013) prepared a series of compounds evaluated for their antimicrobial activities against mycobacterial species. This research contributes to the search for new antimycobacterial agents, with certain compounds showing higher activity than standard drugs (Jan Tengler et al., 2013).
特性
IUPAC Name |
2-amino-N-butylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6(2)8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGAKMAMXYELSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-butylpropanamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


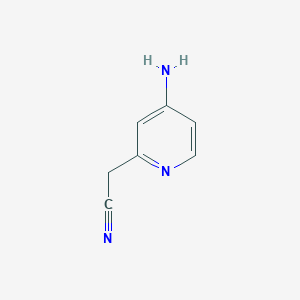
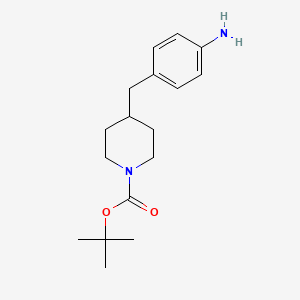
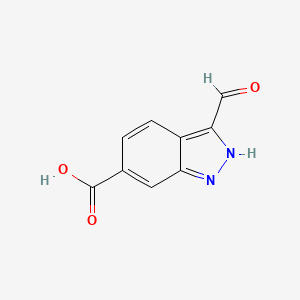
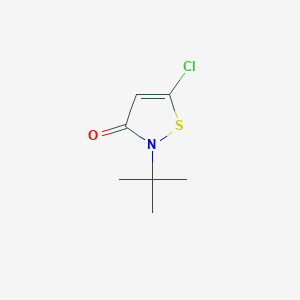

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)
